1-Methyl-2-phenoxyethylamine
Description
1-Methyl-2-phenoxyethylamine, a chemical compound with the formula C₉H₁₃NO, has garnered attention in various scientific fields, particularly in pharmaceutical and biological research. ontosight.aichemicalbook.com Also known as 1-phenoxy-2-propanamine, its structure features an ethylamine (B1201723) backbone with a methyl group and a phenoxy group. ontosight.ainih.gov This compound is of interest for its potential biological activities, which include effects on the nervous system and antimicrobial properties. ontosight.ai
Research indicates that this compound may interact with neurotransmitter systems and can act as a substrate or inhibitor for enzymes like transaminases, which are vital for the synthesis of neurotransmitters. It has also been identified in the leaves of plants such as Petiveria alliacea and Brucea antidysenterica. mdpi.comresearchgate.net The compound is utilized as a precursor in the synthesis of other molecules, including antihistamines and cardiovascular agents. chemicalbook.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-Methyl-2-phenoxyethanamine | |
| Synonyms | 1-Phenoxy-2-propanamine, 2-Phenoxyisopropylamine | nih.gov |
| CAS Number | 35205-54-0 | chemicalbook.com |
| Molecular Formula | C₉H₁₃NO | ontosight.aichemicalbook.com |
| Molecular Weight | 151.21 g/mol | ontosight.aichemicalbook.comnih.gov |
| Boiling Point | 117-120 °C (at 3 Torr) | chemicalbook.com |
| Melting Point | 147-148 °C | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYFHRVPKIFGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313534 | |
| Record name | 1-Phenoxy-2-propanamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35205-54-0 | |
| Record name | 1-Phenoxy-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35205-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylamine, 1-methyl-2-phenoxy- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035205540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35205-54-0 | |
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| Record name | 1-Phenoxy-2-propanamine | |
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| Record name | 1-methyl-2-phenoxyethylamine | |
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Synthetic Methodologies and Chemical Transformations of 1 Methyl 2 Phenoxyethylamine
Direct Synthesis Pathways for 1-Methyl-2-phenoxyethylamineCurrent time information in Bangalore, IN.
The synthesis of 1-Methyl-2-phenoxyethylamine can be achieved through several established chemical routes, each starting from different precursors and offering distinct advantages in terms of yield and reaction conditions.
Reductive Amination: A primary method involves the reductive amination of 1-phenoxy-2-propanone. In this process, the ketone precursor reacts with methylamine (B109427) in a solvent like methanol. The subsequent reduction of the intermediate imine, typically with sodium cyanoborohydride at a controlled pH of 6–7, yields the final product. This one-pot reaction is efficient, though it can result in moderate enantioselectivity.
Nucleophilic Substitution: Another common pathway starts with 1-chloro-2-phenoxypropane. This intermediate is synthesized by the reaction of phenol (B47542) with propylene (B89431) oxide to form 1-phenoxy-2-propanol, which is then chlorinated using thionyl chloride. The resulting 1-chloro-2-phenoxypropane undergoes nucleophilic displacement with methylamine in a polar aprotic solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF). This amination step requires elevated temperatures (80–100°C) and extended reaction times to proceed effectively, yielding this compound after purification.
Gabriel Synthesis: The Gabriel synthesis offers an alternative route that avoids the direct handling of volatile methylamine. This method also uses 1-chloro-2-phenoxypropane, which is reacted with potassium phthalimide (B116566) in dimethylformamide (DMF). The resulting N-(1-methyl-2-phenoxyethyl)phthalimide is then subjected to hydrazinolysis to release the primary amine, affording this compound with high yields.
| Synthetic Pathway | Key Precursors | Primary Reagents | Typical Yield |
|---|---|---|---|
| Reductive Amination | 1-Phenoxy-2-propanone | Methylamine, Sodium cyanoborohydride | 60-65% |
| Nucleophilic Substitution | 1-Chloro-2-phenoxypropane | Methylamine | 65-75% |
| Gabriel Synthesis | 1-Chloro-2-phenoxypropane | Potassium phthalimide, Hydrazine | 80-85% |
Derivatization and Analog Synthesis Utilizing this compound
The chemical structure of this compound makes it a valuable scaffold for creating a variety of derivatives and analogues with modified properties.
Synthesis of Phenoxyethylamine-Containing Analoguesbenchchem.combenchchem.comontosight.ai
The core structure of this compound can be systematically altered to produce analogues with different steric and electronic properties. For instance, replacing the phenoxy group with a methoxy (B1213986) group results in 2-methoxyethylamine, a simpler, more volatile compound with reduced lipophilicity.
More complex modifications involve introducing additional functional groups to the phenoxy ring. An example is the synthesis of 2-[2-(1-Methyl-1H-imidazol-5-yl)phenoxy]ethanamine, where an imidazole (B134444) ring is added via a Suzuki-Miyaura cross-coupling reaction. Another variation is 1-Methyl-2-(p-(benzyloxy)phenoxy)ethylamine, which incorporates a bulky benzyloxy group at the para position of the phenoxy ring, increasing its molecular weight and potentially enhancing its binding affinity in specific applications.
Further derivatization can occur at the amine group. The compound can be reacted to form more complex structures, such as N-(1-Methyl-2-phenoxyethyl)benzylamine-D7 or the cyclic aziridinium (B1262131) salt 1-(1-methyl-2-phenoxyethyl)-1-(phenylmethyl)aziridinium. nih.govchemicalbook.com These examples highlight the versatility of this compound in generating a diverse library of related compounds.
| Analogue/Derivative Name | Key Structural Modification | Resulting Change in Properties |
|---|---|---|
| 2-Methoxyethylamine | Phenoxy group replaced by a methoxy group | Reduced molecular weight and lipophilicity |
| 2-[2-(1-Methyl-1H-imidazol-5-yl)phenoxy]ethanamine | Addition of an imidazole ring to the phenoxy group | Expanded bioactivity through heterocyclic modification |
| 1-Methyl-2-(p-(benzyloxy)phenoxy)ethylamine | Addition of a benzyloxy group to the phenoxy ring | Increased molecular weight and steric bulk |
| 1-(1-methyl-2-phenoxyethyl)-1-(phenylmethyl)aziridinium | Formation of a quaternary aziridinium ring | Creation of a reactive, cyclic cationic structure |
Application as a Synthetic Building Block for Pharmaceutical Intermediateschemicalbook.comprepchem.com
This compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the cardiovascular and nervous systems. chemicalbook.com Its utility is demonstrated in the preparation of certain antihistaminics and cardiovascular drugs. chemicalbook.com
A prominent example of its application is in the lineage of phenoxybenzamine. Although not a direct precursor in a single step, the core structure of this compound is fundamental to the class. Phenoxybenzamine, a non-selective α-adrenoceptor antagonist, is a clinically significant medication used in the management of hypertension. The synthesis of such complex molecules often involves multi-step pathways where the phenoxyethylamine skeleton, provided by building blocks like this compound, is a key component. The ability to functionalize both the aromatic ring and the amine group allows for the construction of targeted pharmaceutical compounds.
Occurrence and Isolation of 1 Methyl 2 Phenoxyethylamine from Natural Sources
Identification in Fungal Metabolites
A thorough review of scientific databases and literature reveals no documented instances of 1-Methyl-2-phenoxyethylamine being isolated as a metabolite from any fungal species. While fungi are prolific producers of a wide array of secondary metabolites, including various alkaloids and aromatic compounds, this particular chemical structure has not been reported.
Detection in Plant Extracts with Bioactive Potential
Similarly, extensive phytochemical investigations of numerous plant species have not led to the detection of this compound. Plant biochemistry is known for generating a vast and complex assortment of phenethylamine (B48288) alkaloids, many with significant bioactive properties. However, the specific combination of a methyl group on the alpha-carbon and a phenoxy group at the beta-position of the ethylamine (B1201723) backbone has not been found to occur naturally in plants.
Presence in Insect Extracts
The chemical ecology of insects involves a diverse range of compounds used for communication, defense, and other biological functions. While some insects are known to sequester or synthesize simple amine-containing molecules, there is no scientific evidence to suggest the presence of this compound in any insect extracts. Research into the chemical composition of insect-derived substances has not identified this compound as a natural constituent.
Pharmacological Investigations and Biological Activities of 1 Methyl 2 Phenoxyethylamine
In Vitro Pharmacological Profiling
The in vitro pharmacological profile of 1-Methyl-2-phenoxyethylamine and its analogs has been a subject of scientific inquiry to elucidate their mechanisms of action at the molecular and cellular levels. These investigations are crucial for understanding the compound's potential interactions with various biological targets.
While specific receptor binding data for this compound is not extensively detailed in publicly available literature, research on analogous phenethylamine (B48288) compounds provides a framework for understanding potential receptor interactions. Phenethylamines, as a class, are known to interact with a variety of monoaminergic receptors, with their affinity being significantly influenced by substitutions on the aromatic ring and the ethylamine (B1201723) side chain.
Studies on N-benzyl phenethylamine analogs have demonstrated that N-arylmethyl substitution can increase affinity for the serotonin (B10506) 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl homologs. This substitution also enhances selectivity for the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors. nih.gov For some phenethylamine derivatives, the presence of a bulky 4-substituent, such as a 4-benzylthio group, can result in high-affinity binding to the 5-HT2A receptor.
In the context of dopamine (B1211576) receptors, certain bioisosteric analogs of 3-OH-phenoxyethylamine have been shown to possess excellent affinity for the D2 receptor. Furthermore, research on 5-oxygenated 2-aminotetralins, which share structural similarities with phenethylamines, has indicated that compounds with a 2S-configuration and a C5-hydroxy substituent exhibit the highest affinity for dopamine receptor binding sites. nih.gov Adrenergic receptors are also potential targets, with the aromatic ring of monoamine neurotransmitters like phenethylamines typically forming π-π interactions with phenylalanine residues within the receptor binding pocket. nih.gov
Table 1: Receptor Binding Affinities for Selected Phenethylamine Analogues
| Compound/Analog Class | Receptor | Finding |
|---|---|---|
| N-benzyl phenethylamines | 5-HT2A | Up to 300-fold increased affinity with N-arylmethyl substitution. nih.gov |
| 3-OH-phenoxyethylamine Analogs | Dopamine D2 | Benzimidazol-2-ones, benzthioimidazol-2-ones, and 2-trifluoromethyl-benzimidazole show excellent affinity. |
This table presents data for analogues to provide context due to the limited availability of specific binding data for this compound.
Preliminary research suggests that this compound may act as a substrate or inhibitor of certain enzymes, particularly transaminases. Transaminases are critical enzymes in amino acid metabolism and the synthesis of neurotransmitters. The interaction is described as a transamination process where the enzyme facilitates the conversion of a prochiral ketone into 1-phenoxypropan-2-amine, utilizing an amine donor.
Monoamine oxidases (MAOs), key enzymes in the degradation of monoamine neurotransmitters, are another potential target for phenethylamine compounds. frontiersin.orgnih.gov MAO-A and MAO-B isoforms are responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine. nih.govmdpi.com While specific inhibitory constants for this compound against MAO are not detailed in the reviewed literature, phenethylamine itself is a known substrate for MAO.
Table 2: Potential Enzymatic Interactions of this compound
| Enzyme | Interaction Type | Observation |
|---|---|---|
| Transaminases | Substrate/Inhibitor | Implicated in the modulation of amino acid and neurotransmitter metabolism. |
This table is based on preliminary findings and the known activity of the broader phenethylamine class.
In Vivo Pharmacological Effects
The in vivo effects of this compound have been preliminarily explored, with a focus on its influence on the central nervous system.
Research in animal models suggests that this compound can modulate neurotransmitter systems within the central nervous system (CNS). Administration of the compound has been associated with increased levels of serotonin and norepinephrine, indicating a potential role in influencing mood and affective states. These neurochemical changes suggest that this compound may have the capacity to affect conditions related to monoaminergic neurotransmission, such as anxiety and depression. The underlying mechanism for this is thought to be its interaction with neurotransmitter systems.
Detailed studies on the peripheral systemic effects of this compound are not extensively covered in the available scientific literature. Based on its potential interaction with adrenergic receptors, it could be postulated that the compound might influence cardiovascular responses. Adrenergic receptors are widely distributed throughout the peripheral nervous system and are key regulators of functions such as heart rate, blood pressure, and smooth muscle contraction. However, without specific in vivo data, any discussion of peripheral effects remains speculative.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-OH-phenoxyethylamine |
| Serotonin |
| Norepinephrine |
| Dopamine |
| N-benzyl phenethylamine |
| Benzimidazol-2-one |
| Benzthioimidazol-2-one |
| 2-Trifluoromethyl-benzimidazole |
| 5-Oxygenated 2-aminotetralin |
| Epinephrine |
| Acetylcholine |
| Thromboxane |
| Histamine |
| Prostaglandins |
Structure-Activity Relationship (SAR) Studies of Phenoxyethylamine Derivatives
The relationship between the chemical structure of phenoxyethylamine derivatives and their biological activity, particularly at adrenoceptors, has been a subject of extensive research. These studies have revealed that specific structural modifications can significantly influence the potency, selectivity, and efficacy of these compounds.
Impact of Structural Modifications on Adrenoceptor Activity
The interaction of phenoxyethylamine derivatives with α- and β-adrenoceptors is highly dependent on the substitution patterns on both the aromatic ring and the ethylamine side chain.
Aromatic ring hydroxylation plays a crucial role in determining the agonist activity at α-adrenoceptors. karger.com Nonphenolic derivatives generally exhibit weak activity at both α1- and α2-adrenoceptors. karger.com The introduction of a hydroxyl group at the meta (3-) or para (4-) position of the phenyl ring enhances potency at both α1- and α2-adrenoceptors, with the meta-substituted derivative showing slightly higher potency. karger.com A further increase in potency is observed with 3,4-dihydroxylation, forming a catechol, which appears to be more critical for α2-adrenoceptor activity than for α1-adrenoceptor activity. karger.com This enhancement in activity at α1-adrenoceptors due to hydroxylation is primarily attributed to an increase in affinity with minimal change in efficacy. karger.com
The nature of the substituent on the amino group of the ethylamine side chain is a key determinant of α- versus β-adrenoceptor selectivity. Increasing the size of the substituent on the nitrogen atom tends to decrease α-receptor agonist activity and increase β-receptor activity. pharmacy180.com For instance, norepinephrine, with a primary amine, is a potent α-agonist, whereas epinephrine, with a methyl group on the nitrogen, is a potent agonist at α, β1, and β2 receptors. pharmacy180.com Further increasing the bulk, such as with an N-tertiary butyl group, enhances β2 selectivity. pharmacy180.comscribd.com Primary and secondary amines generally exhibit greater direct-acting agonist potency compared to tertiary or quaternary amines. pharmacy180.com
Substitution on the α-carbon of the ethylamine side chain generally reduces the direct receptor agonist activity at both α and β receptors. pharmacy180.com
Table 1: Impact of Structural Modifications on Adrenoceptor Activity
| Structural Modification | Effect on Adrenoceptor Activity | Receptor Selectivity |
|---|---|---|
| Aromatic Ring Hydroxylation | ||
| Nonphenolic | Weak activity | Low |
| 3- or 4-hydroxyl | Increased potency | α1 and α2 |
| 3,4-dihydroxy (catechol) | Further increased potency | Particularly important for α2 activity |
| Amino Group Substitution | ||
| Primary amine (e.g., Norepinephrine) | Potent α-agonist activity | α > β |
| Secondary amine (e.g., Epinephrine) | Potent α and β activity | α, β1, β2 |
| Bulky substituent (e.g., N-tert-butyl) | Decreased α-activity, increased β-activity | Enhanced β2 selectivity |
| α-Carbon Substitution | ||
| Methyl or ethyl group | Reduced direct agonist activity | Affects both α and β receptors |
Stereochemical Influences on Biological Activity
The stereochemistry of phenoxyethylamine derivatives is a critical factor influencing their biological activity. The presence of chiral centers in the molecule, particularly at the carbon atom bearing the hydroxyl group on the ethylamine side chain, leads to enantiomers that can exhibit significantly different pharmacological properties.
For direct-acting sympathomimetic amines, the enantiomer with the (1R) configuration at the β-hydroxyl group demonstrates maximal activity. scribd.com This stereochemical arrangement is a feature of potent, direct-acting compounds like norepinephrine and epinephrine. scribd.com The specific three-dimensional orientation of the functional groups is crucial for optimal interaction with the binding sites on the adrenergic receptors.
Potential Therapeutic Applications and Mechanistic Insights
Research into this compound and its derivatives has explored a range of potential therapeutic applications, stemming from their diverse biological activities.
Antinociceptive and Anti-inflammatory Research
Studies have investigated the potential antinociceptive (pain-relieving) and anti-inflammatory effects of related compounds. For instance, research on flavonoids isolated from Piper montealegreanum demonstrated antinociceptive activity in acetic acid-induced writhing and formalin tests in mice. nih.gov Specifically, one of the flavonoids was active in both the neurogenic and inflammatory phases of the formalin test, and both compounds showed anti-inflammatory effects in the capsaicin-induced ear edema model. nih.gov Similarly, extracts from Crocus sativus (saffron) have shown antinociceptive effects in chemical pain tests and both acute and chronic anti-inflammatory activity, which may be attributed to the presence of flavonoids, tannins, and other constituents. nih.gov While not directly on this compound, this research highlights the potential for compounds with related structural motifs to modulate pain and inflammation pathways.
Antimicrobial Research
The antimicrobial potential of phenoxyethylamine derivatives and related phenolic compounds has been an area of active investigation. Studies on naturally occurring phenols and their derivatives have demonstrated activity against both planktonic bacteria and biofilms. nih.gov For example, derivatives of thymol (B1683141) and carvacrol (B1668589) have shown significant antibacterial effects. nih.gov Research on heterocyclic derivatives of 1-methyl-1-nitroethyl sulphide has also revealed antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeast and fungi. nih.gov These findings suggest that the phenoxyethylamine scaffold could be a valuable starting point for the development of new antimicrobial agents.
Role in Related Pharmacological Agents and Their Mechanisms (e.g., Isoxsuprine Analogues, Phenoxybenzamine)
The phenoxyethylamine moiety is a core structural feature in several established pharmacological agents, providing insight into the broader therapeutic potential of this chemical class.
Isoxsuprine , a β-adrenergic agonist, contains a structure related to this compound. drugbank.com It acts as a vasodilator, causing direct relaxation of vascular and uterine smooth muscle. drugbank.comwikipedia.org This action is primarily attributed to its agonist activity at β-adrenoceptors. wikipedia.org Isoxsuprine has been used in the management of peripheral vascular diseases and to relieve symptoms associated with cerebrovascular insufficiency. drugs.commayoclinic.org
Phenoxybenzamine is a non-selective, irreversible α-adrenoceptor antagonist. nih.gov It functions by forming a stable covalent bond with α-adrenergic receptors, leading to a long-lasting blockade. drugs.comyoutube.com This blockade of α-receptors in the vasculature results in vasodilation and a subsequent lowering of blood pressure. drugbank.com Phenoxybenzamine is primarily used in the management of hypertensive episodes associated with pheochromocytoma. nih.govdrugs.com The irreversible nature of its binding distinguishes it from competitive antagonists. youtube.com
Table 2: Related Pharmacological Agents
| Compound Name | Mechanism of Action | Primary Therapeutic Use |
|---|---|---|
| Isoxsuprine | β-adrenergic agonist; direct relaxation of smooth muscle. drugbank.comwikipedia.org | Peripheral vascular disease, cerebrovascular insufficiency. drugs.commayoclinic.org |
| Phenoxybenzamine | Non-selective, irreversible α-adrenoceptor antagonist. nih.govyoutube.com | Management of hypertension in pheochromocytoma. nih.govdrugs.com |
Toxicological Assessment and Safety Profile Studies
In Vitro Toxicity Studies
No in vitro toxicity studies have been identified for 1-Methyl-2-phenoxyethylamine in the reviewed scientific literature. However, research on other phenethylamine (B48288) derivatives provides some insight into the potential cellular toxicity of this class of compounds.
Studies on psychedelic phenethylamines, such as the "2C" series, have demonstrated cytotoxic effects in cultured monoaminergic neuronal cell lines. For instance, compounds like 2,5-dimethoxy-4-propylthiophenethylamine (B1664027) (2C-T-7) and 2,5-dimethoxy-4-chlorophenethylamine (2C-C) have shown significant cytotoxicity, leading to increased lactate (B86563) dehydrogenase (LDH) release from both dopaminergic and serotonin-containing neurons. These effects were observed at concentrations lower than those of other amphetamine derivatives, suggesting a higher toxic potential for some substituted phenethylamines. Apoptotic morphological changes were also noted at relatively low concentrations of these compounds.
The following table summarizes the EC50 (half-maximal effective concentration) values for LDH release in two different cell lines after 24-hour exposure to various 2C compounds, illustrating their cytotoxic potential.
| Compound | CATH.a cells (dopaminergic) EC50 (µM) | B65 cells (serotonin-containing) EC50 (µM) |
| 2C-T-7 | 100 | 150 |
| 2C-C | 100 | 300 |
| 2C-T-2 | 150 | 250 |
| 2C-T-4 | 200 | 300 |
| 2C-I | 250 | 150 |
Data adapted from studies on psychoactive phenethylamines.
These findings suggest that phenethylamine derivatives can induce cell death, potentially through mechanisms involving apoptosis. However, without specific studies on this compound, its in vitro toxicological profile remains unknown.
In Vivo Toxicity Evaluation
Specific in vivo toxicity evaluations for this compound are not available in the public scientific literature. To provide a general context for the potential toxicity of phenethylamine compounds, data from studies on β-phenylethylamine and its analogs are presented.
Acute toxicity studies in mice have been conducted on β-phenylethylamine and various monomethylated and para-halogenated analogs. These studies determined the LD50 (median lethal dose), which is the dose required to kill half the members of a tested population. The results indicate that substitutions on the phenylethylamine structure can significantly alter its acute toxicity.
The table below presents the LD50 values for β-phenylethylamine and some of its derivatives in mice.
| Compound | LD50 (mg/kg) |
| β-Phenylethylamine | 226.7 ± 4.4 |
| p-F-Phenylethylamine | 136.7 ± 1.7 |
| p-Cl-Phenylethylamine | 146.7 ± 1.7 |
| p-Br-Phenylethylamine | 145.0 ± 2.9 |
| p-I-Phenylethylamine | 153.3 ± 1.7 |
| N-Me-Phenylethylamine | 200.0 ± 2.9 |
| α-Methylphenethylamine (Amphetamine) | 25.0 ± 0.6 |
Data from acute toxicity studies in Swiss male albino mice.
Genotoxicity and Carcinogenicity Research for Phenoxyethylamine Class Compounds
Studies on phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have yielded mixed results regarding their genotoxicity. Some studies have indicated that 2,4-D can induce cytotoxic and mutagenic effects, including chromosomal breaks, deletions, and exchanges in mouse bone marrow cells. nih.gov Research has suggested that the cytotoxicity and mutagenicity are influenced by the position of chlorine atoms on the benzene (B151609) ring. nih.gov Conversely, other studies have reported no significant genotoxic effects. nih.gov
Regarding carcinogenicity, some epidemiological studies have suggested a possible association between exposure to phenoxyacetic acid herbicides and an increased risk of certain cancers, such as non-Hodgkin's lymphoma. nih.gov However, the evidence is not conclusive, and the potency of these compounds as carcinogens is considered weak by some researchers. nih.gov The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B).
It is imperative to reiterate that these findings on phenoxyacetic acid herbicides cannot be directly extrapolated to this compound due to structural differences. The genotoxic and carcinogenic potential of this compound remains uninvestigated.
Environmental Impact Research
No specific research on the environmental impact of this compound has been identified. To provide a general understanding of the potential environmental fate of compounds containing a phenoxy moiety, information from studies on phenoxyacetic acid herbicides and other phenoxy compounds can be considered, with the caveat that these are different chemical classes.
Phenoxyacetic acid herbicides are known to be relatively mobile in soil and can be transported to surface and groundwater. nih.gov Their persistence in the environment is influenced by factors such as hydrolysis, biodegradation, and photodegradation. nih.gov Microbial degradation is a key process in their removal from water and soil. nih.gov The ester forms of these herbicides tend to exhibit higher toxicity to aquatic organisms than their acid and salt forms. nih.gov
Studies on the aquatic toxicity of phenoxy herbicides have shown varying effects on different organisms. For example, the acute toxicity to fish and daphnia can differ significantly depending on the specific compound and its formulation.
The environmental fate of another phenoxy compound, fenoxycarb, an insect growth regulator, shows that it has low water solubility and tends to adsorb to soil surfaces, limiting its potential for groundwater contamination. It is degraded in soil by microbial action and undergoes rapid photodegradation in water.
Analytical Chemistry Approaches for 1 Methyl 2 Phenoxyethylamine
Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry)
Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of 1-methyl-2-phenoxyethylamine. GC is adept at separating volatile and semi-volatile compounds from complex mixtures based on differences in boiling point and polarity. uspceu.es The sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. uspceu.esresearchgate.net The separation occurs as the compound interacts with the stationary phase lining the column. uspceu.es
GC-MS has been successfully employed to identify this compound in a variety of matrices:
In a methanolic extract of the insect Trogoderma granarium, the compound was identified with a retention time of 15.908 minutes. researchgate.netresearchgate.net
Analysis of the hexanic extract from the leaves of the medicinal plant Petiveria alliacea also confirmed its presence. nih.gov
It was detected in a hydroethanolic extract of Chenopodium album leaves with a retention time of 13.906 minutes and a peak area of 0.03%. informaticsjournals.co.in
During the pyrolysis of PET (polyethylene terephthalate) nonwoven fabric, this compound was identified as a minor product (0.77% peak area) among the volatile compounds generated. nih.gov
To improve volatility and achieve better chromatographic peak shape, derivatization can be employed. For amines like this compound, silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, enhancing thermal stability and detection sensitivity in the GC system.
Table 1: GC-MS Identification of this compound in Various Samples
| Sample Matrix | Extraction/Method | Retention Time (min) | Peak Area (%) | Reference |
|---|---|---|---|---|
| Trogoderma granarium | Methanolic Extract | 15.908 | Not Specified | researchgate.netresearchgate.net |
| Petiveria alliacea L. Leaves | Hexanic Extract | Not Specified | Not Specified | nih.gov |
| Chenopodium album Leaves | Hydroethanolic Extract | 13.906 | 0.03 | informaticsjournals.co.in |
| PET Pyrolysis Products | Thermal Degradation | 23.194 | 0.77 | nih.gov |
Spectroscopic Identification Methods
Following chromatographic separation, mass spectrometry provides definitive identification. In GC-MS, as the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This energetic process fragments the molecule into a predictable pattern of smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. The molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight (151.21 g/mol ). chemicalbook.com Characteristic fragmentation patterns, such as the loss of a methyl group (Δm/z 15), are crucial for structural confirmation.
In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. 1H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. nih.gov For this compound, the 1H NMR spectrum would show distinct signals for the aromatic protons on the phenoxy ring, the protons on the ethylamine (B1201723) chain, and the methyl group protons, with chemical shifts and splitting patterns confirming their connectivity. Public databases have reference 1H NMR spectra available for this compound. nih.gov
Quantitative Analysis in Complex Biological and Environmental Matrices
Quantifying this compound in complex samples like biological tissues or environmental extracts presents challenges due to the presence of interfering compounds. Gas chromatography-mass spectrometry is the primary method for such quantitative analyses due to its high selectivity and sensitivity.
To overcome matrix effects and achieve accurate quantification, several strategies are employed:
Selective Ion Monitoring (SIM): Instead of scanning the full mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the target compound. This significantly enhances sensitivity and reduces background noise, allowing for lower detection limits.
Tandem Mass Spectrometry (MS/MS): This technique, also known as selective reaction monitoring (SRM), offers even greater specificity. A specific precursor ion for this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This two-stage filtering process is highly effective at eliminating interferences, which is particularly important when structural analogs that may co-elute during chromatography are present.
Use of Internal Standards: For accurate quantification, an internal standard—a known amount of a chemically similar but isotopically labeled compound (e.g., deuterium-labeled this compound)—is added to the sample before processing. This helps to correct for any loss of analyte during sample preparation and analysis.
These advanced techniques allow for the reliable measurement of trace amounts of this compound in diverse and complex matrices.
Emerging Research Directions and Future Perspectives for 1 Methyl 2 Phenoxyethylamine
Advanced Computational Modeling and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For 1-Methyl-2-phenoxyethylamine and its analogs, advanced computational techniques are being employed to elucidate their structure-activity relationships (SAR) and to guide the design of new molecules with improved potency and selectivity.
Molecular docking studies have been instrumental in understanding the binding interactions of phenoxyethylamine derivatives with their biological targets. For instance, research on derivatives of (2,2-diphenyl-1,3-dioxolan-4-yl)methylamine has utilized molecular docking to investigate their interactions with 5-HT1A and α1-adrenergic receptors. researchgate.net These studies help to visualize the binding poses of the ligands within the receptor's active site and to identify key amino acid residues involved in the interaction. researchgate.net
Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to libraries of 5-HT1A ligands that include phenoxyethylamine scaffolds. researchgate.netnih.gov These analyses generate predictive models that correlate the physicochemical properties of the molecules with their biological activities, providing valuable insights for the design of more effective ligands. researchgate.netnih.gov The application of these computational models allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.
| Computational Technique | Application in this compound Research | Key Findings |
| Molecular Docking | Elucidating binding modes of derivatives at 5-HT1A and α1-adrenergic receptors. researchgate.net | Identification of key amino acid interactions and rationalizing observed biological activity. researchgate.net |
| CoMFA/CoMSIA | Developing 3D-QSAR models for 5-HT1A receptor ligands. researchgate.netnih.gov | Guiding the design of new derivatives with enhanced affinity and selectivity. researchgate.netnih.gov |
Novel Synthetic Methodologies and Green Chemistry Approaches
The synthesis of this compound and its derivatives is a critical aspect of their ongoing investigation. While classical synthetic routes such as the Gabriel synthesis and Friedel-Crafts acylation have been employed, the field is moving towards more efficient, sustainable, and environmentally friendly methods.
Novel synthetic strategies are being explored to improve yields, reduce the number of reaction steps, and increase the diversity of accessible analogs. For example, the Suzuki cross-coupling reaction has been effectively used for the synthesis of heteroaryl phenoxyethylamines, providing a versatile method to introduce a wide range of aromatic and heteroaromatic moieties. researchgate.netacs.org This approach facilitates the creation of extensive compound libraries for biological screening. researchgate.netacs.org
In line with the principles of green chemistry, researchers are investigating the use of more benign reagents and solvents, as well as catalytic methods to minimize waste and environmental impact. The direct amidation of phenol (B47542) derivatives using ammonium (B1175870) acetate (B1210297) in acetic acid represents a greener alternative to traditional methods for forming the amine group. rsc.org Furthermore, the use of biocatalysis, such as enzymatic reactions, is a promising avenue for the stereoselective synthesis of chiral phenoxyethylamine derivatives. nih.govjmb.or.kr For instance, tyrosinases have been used for the hydroxylation of related phenylethylamine structures, showcasing the potential of enzymes in generating novel, bioactive compounds under mild conditions. nih.govjmb.or.kr The development of green synthetic routes for quinoxaline (B1680401) derivatives using copper oxide nanoparticles derived from waste orange peel extract also points to future possibilities for the sustainable production of related heterocyclic systems. nih.gov
| Synthetic Methodology | Description | Relevance to this compound |
| Suzuki Cross-Coupling | A versatile palladium-catalyzed reaction for forming carbon-carbon bonds. researchgate.netacs.org | Enables the synthesis of a diverse library of heteroaryl phenoxyethylamine derivatives for SAR studies. researchgate.netacs.org |
| Direct Amidation | Amidation of phenols using ammonium acetate, avoiding harsh reagents. rsc.org | Offers a potentially greener route to the core amine structure. rsc.org |
| Biocatalysis | Use of enzymes to perform chemical transformations. nih.govjmb.or.kr | Allows for stereoselective synthesis and the generation of novel hydroxylated derivatives with potential new biological activities. nih.govjmb.or.kr |
| Nanoparticle Catalysis | Utilization of metal nanoparticles as recyclable catalysts. nih.gov | Provides a sustainable approach for the synthesis of related heterocyclic scaffolds. nih.gov |
Exploration of Undiscovered Biological Activities
While the primary focus of research on this compound derivatives has been on their effects on the central nervous system, particularly as ligands for serotonin (B10506) and adrenergic receptors, there is a growing interest in exploring their potential for other therapeutic applications. The phenoxyethylamine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov
Recent studies have begun to uncover a broader range of biological activities for compounds containing the phenoxyethylamine moiety. For instance, certain derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of the bacterial cell wall. Additionally, the discovery of antioxidant and anti-inflammatory properties in hydroxylated derivatives of related phenylethylamines suggests that this compound analogs could be developed for conditions associated with oxidative stress and inflammation. nih.govjmb.or.kr
Furthermore, the structural versatility of the phenoxyethylamine scaffold has led to its investigation in other areas, such as the development of herbicides. bohrium.com The design of novel pyrrolidine-2,4-dione (B1332186) derivatives incorporating a phenoxyethyl moiety has yielded compounds with promising herbicidal activity. bohrium.com This highlights the potential of this compound as a starting point for the discovery of new bioactive molecules with diverse applications.
| Undiscovered Biological Activity | Research Findings | Potential Application |
| Antimicrobial | Inhibition of Staphylococcus aureus and Escherichia coli. | Development of new antibiotics. |
| Antioxidant & Anti-inflammatory | Hydroxylated derivatives show potent antioxidant and anti-inflammatory effects. nih.govjmb.or.kr | Treatment of diseases related to oxidative stress and inflammation. nih.govjmb.or.kr |
| Herbicidal | Pyrrolidine-2,4-dione derivatives with a phenoxyethyl group exhibit herbicidal properties. bohrium.com | Development of novel agrochemicals. bohrium.com |
Translational Research Prospects in Pharmaceutical Development
The ultimate goal of medicinal chemistry research is the translation of promising laboratory findings into clinically effective therapies. Several derivatives of this compound are showing potential for advancement through the pharmaceutical development pipeline.
The well-documented activity of phenoxyethylamine analogs at serotonin and adrenergic receptors makes them attractive candidates for the treatment of neurological and psychiatric disorders, such as depression, anxiety, and pain. nih.govnih.gov Some compounds have demonstrated potent antinociceptive activity in preclinical models of pain, suggesting their potential as alternatives to opioids. researchgate.netnih.gov The multitarget engagement of some derivatives, acting on both dopaminergic and serotonergic systems, opens up possibilities for their use in complex conditions like Parkinson's disease and schizophrenia. nih.gov
A significant area of translational research is the development of these compounds as imaging agents. Radiolabeled derivatives could serve as positron emission tomography (PET) ligands for visualizing and quantifying receptor distribution and occupancy in the brain. This would be an invaluable tool for diagnosing diseases, monitoring disease progression, and assessing the efficacy of therapeutic interventions. The development of selective ligands for various receptor subtypes is a key step in this direction.
The journey from a promising compound to an approved drug is long and challenging, requiring extensive preclinical and clinical studies to establish safety and efficacy. However, the diverse biological activities and favorable pharmacological profiles of many this compound derivatives provide a strong foundation for their continued development and potential translation to the clinic.
| Translational Prospect | Rationale | Potential Impact |
| Neurological & Psychiatric Drugs | Modulation of key neurotransmitter systems (serotonin, dopamine (B1211576), norepinephrine). nih.govnih.gov | Novel treatments for depression, anxiety, Parkinson's disease, and schizophrenia. nih.govnih.gov |
| Non-opioid Analgesics | Potent antinociceptive effects in preclinical pain models. researchgate.netnih.gov | Safer and non-addictive pain management therapies. researchgate.netnih.gov |
| PET Imaging Agents | High affinity and selectivity for specific receptor subtypes. | Improved diagnostic and research tools for brain disorders. |
Q & A
Q. What analytical methods are recommended for detecting and quantifying 1-Methyl-2-phenoxyethylamine in biological samples?
Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting trace amounts of this compound, particularly in complex matrices like mushroom tissues. Derivatization with agents such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility and detection sensitivity. For example, in a study of Agaricus bisporus, GC-MS identified this compound at 0.9% in caps, highlighting the need for rigorous sample preparation to isolate the compound from interfering metabolites like D-mannitol .
Q. How can researchers synthesize this compound with high enantiomeric purity?
A plausible synthetic route involves nucleophilic substitution between 2-phenoxyethyl bromide and methylamine under controlled pH (basic conditions). Chiral resolution via diastereomeric salt formation with tartaric acid derivatives (e.g., (R,R)-di-p-toluoyl tartaric acid) can achieve enantiomeric enrichment, as demonstrated in analogous phenethylamine syntheses . Purification via fractional crystallization or preparative HPLC is critical to isolate the target isomer .
Q. What spectroscopic techniques are suitable for structural confirmation of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine’s backbone and substituents. Key signals include a triplet for the methylene group adjacent to the amine (-CH₂-NH-) at δ ~2.7 ppm and aromatic protons from the phenoxy ring (δ ~6.8–7.3 ppm). Infrared (IR) spectroscopy can corroborate the presence of amine (-NH) and ether (-C-O-C-) functional groups .
Advanced Research Questions
Q. How do structural analogs of this compound complicate its detection in environmental samples?
Isomeric or substituted phenoxyethylamines (e.g., 2-(1-Methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine) may co-elute during chromatography, leading to false positives. Researchers should employ tandem MS (MS/MS) with selective reaction monitoring (SRM) to differentiate compounds based on fragmentation patterns. For instance, the loss of a methyl group (Δm/z 15) is characteristic of this compound .
Q. What in vitro assays are appropriate for studying the pharmacological activity of this compound?
Given its structural similarity to phenethylamine derivatives, receptor-binding assays (e.g., competitive radioligand binding for adrenergic or dopaminergic receptors) are recommended. Dose-response curves should be generated using HEK293 cells transfected with human receptor subtypes. Activity discrepancies between enantiomers must be assessed via chiral HPLC-separated samples .
Q. How can contradictory data on the natural occurrence of this compound be resolved?
Discrepancies in reported concentrations (e.g., 0.9% in mushroom caps vs. absence in other studies) may stem from variabilities in extraction protocols or seasonal biosynthesis. Metabolomic profiling using LC-HRMS and stable isotope-labeled internal standards can improve reproducibility. Cross-validation with independent labs is advised .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Kinetic control via low-temperature reaction conditions minimizes side reactions (e.g., over-alkylation). Catalytic hydrogenation of intermediates (e.g., nitriles to amines) using Pd/C or Raney nickel enhances efficiency. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .
Q. How does the electronic environment of the phenoxy group influence the stability of this compound?
Electron-withdrawing substituents on the phenyl ring (e.g., nitro groups) reduce the ether’s electron density, increasing susceptibility to acid-catalyzed hydrolysis. Stability studies under accelerated conditions (e.g., 40°C/75% RH) combined with DFT calculations (B3LYP/6-31G*) can predict degradation pathways .
Data and Methodology Tables
Table 1: Key spectroscopic data for this compound
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.7 (t, J=6 Hz, CH₂-NH), δ 6.8–7.3 (m, Ar-H) | |
| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C) |
Table 2: Comparative detection limits in biological matrices
| Matrix | Method | LOD (ng/mL) | Reference |
|---|---|---|---|
| Mushroom tissue | GC-MS (BSTFA) | 0.1 | |
| Synthetic mixture | LC-MS/MS | 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
